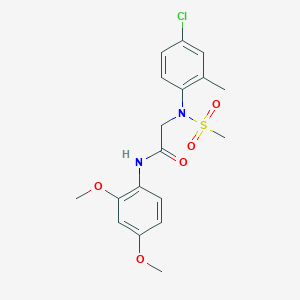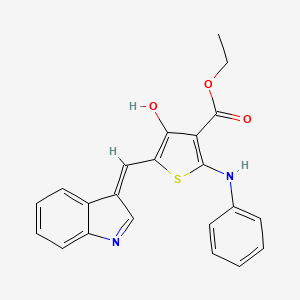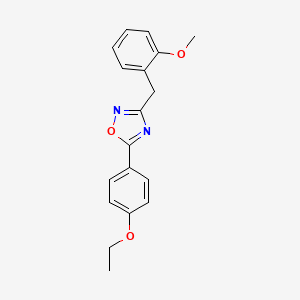![molecular formula C12H14ClN5O3 B6097045 1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B6097045.png)
1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole, also known as CLP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the biosynthesis of eicosanoids. By inhibiting the activity of these enzymes, this compound can reduce inflammation and inhibit the growth of tumors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole. One direction is to further investigate its anti-inflammatory and anti-tumor activities. Another direction is to explore its potential as a pesticide and its effects on the environment. In addition, the use of this compound as a precursor for the synthesis of various materials can be further explored. Finally, the development of new synthesis methods for this compound can improve its yield and purity, making it more accessible for research and applications.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis of 1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole involves a multi-step process that starts with the reaction of 4-chloro-1H-pyrazole with ethyl 4-chloroacetoacetate to form 4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl ethyl ester. This intermediate is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole has been found to have potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been found to be effective against bacterial and fungal infections. In agricultural chemistry, this compound has been used as a pesticide due to its ability to inhibit the growth of various pests. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.
Propiedades
IUPAC Name |
1-(4-chloropyrazol-1-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O3/c1-8-12(18(20)21)9(2)16(15-8)5-3-4-11(19)17-7-10(13)6-14-17/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQWTSUODSZLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)N2C=C(C=N2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(cyclohexylmethyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096974.png)
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6096993.png)


![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B6097008.png)
![2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide](/img/structure/B6097019.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B6097029.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6097032.png)
![3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}acrylic acid](/img/structure/B6097035.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2-thienyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097053.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6097058.png)